Ginkgoneolic acid
Overview
Description
Ginkgoneolic acid is a natural compound extracted from the leaves and seeds of the Ginkgo biloba tree. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .
Scientific Research Applications
Ginkgoneolic acid has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Ginkgoneolic acid, also known as Ginkgolic acid C13:0 or 2-Hydroxy-6-tridecylbenzoic acid, is a phenolic compound isolated from the leaves and seeds of Ginkgo biloba . It has been extensively studied for its diverse biological activities .
Target of Action
This compound exhibits cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways . It also inhibits glycerol-3-phosphate dehydrogenase (GPDH) and PI3Kδ .
Mode of Action
This compound interacts with its targets, leading to a series of changes. It suppresses the activity of mPGES-1, COX-1, and TXAS . Notably, it potently inhibits 5-LO, the key enzyme in leukotriene biosynthesis . It also suppresses the lncRNA MALAT1/JAK2 axis, which is involved in ovarian cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It is linked to autophagic activity, a highly conserved self-cleaning process that plays a crucial role in maintaining cellular and tissue homeostasis . It also disrupts iron homeostasis, which facilitates the disruption of the functions of ribosome and protein synthesis, resulting in inhibition of bacterial growth and cell death .
Result of Action
This compound has a wide range of therapeutic effects. It exhibits cytotoxic activity against various human cancers . It also has antidiabetic, antibacterial, antiviral, anti-fibrosis, and reno/neuroprotective effects . It can inhibit the oxidative stress response in rat hippocampal neurons induced by β-amyloid and suppress depression-like behavior in a rat model of depression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the antibacterial activity of this compound could be strengthened by the disruption of iron homeostasis . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ginkgoneolic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit histone acetylation transferase (HAT) . The nature of these interactions is primarily inhibitory, affecting the function of these biomolecules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits cytotoxic activity against a vast number of human cancers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a potent sumoylation inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginkgoneolic acid can be synthesized through various chemical reactions, including esterification and hydrolysis. The synthetic routes often involve the use of specific reagents and catalysts to achieve the desired chemical structure. For instance, esterification reactions may use alcohols and acids in the presence of catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Ginkgo biloba leaves and seeds. The extraction process may include solvent extraction, distillation, and purification steps to isolate the compound in its pure form. Advanced techniques such as counter-current chromatography and liquid-liquid microextraction are also employed to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Ginkgoneolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used to oxidize this compound, leading to the formation of different derivatives.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce this compound, resulting in the formation of alcohols and other reduced forms.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Comparison with Similar Compounds
Ginkgoneolic acid is often compared with other similar compounds, such as ginkgolic acids (C13:0, C15:1, and C17:1), which are also derived from Ginkgo biloba . While these compounds share some pharmacological activities, this compound is unique in its specific chemical structure and the range of biological effects it exhibits. Other similar compounds include flavonoids and terpene lactones, which are also present in Ginkgo biloba and contribute to its medicinal properties .
Properties
IUPAC Name |
2-hydroxy-6-tridecylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUCZUJLKAVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174105 | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20261-38-5 | |
Record name | Ginkgoneolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20261-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 86 °C | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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